molecular formula C6H4O2S2 B14449843 1,2,3-Benzoxadithiole 2-oxide CAS No. 77825-98-0

1,2,3-Benzoxadithiole 2-oxide

Cat. No.: B14449843
CAS No.: 77825-98-0
M. Wt: 172.2 g/mol
InChI Key: UPOJGBFMHWVGSU-UHFFFAOYSA-N
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Description

1,2,3-Benzoxadithiole 2-oxide is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzoxadithiole 2-oxide typically involves the reaction of 2-mercaptophenol with thionyl chloride in toluene. The reaction is exothermic and results in the formation of a white solid . The reaction conditions include:

    Solvent: Toluene

    Reagent: Thionyl chloride

    Temperature: Room temperature

    By-products: Hydrogen chloride gas

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzoxadithiole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,2,3-Benzoxadithiole 2-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-Benzoxadithiole 2-oxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

1,2,3-Benzoxadithiole 2-oxide can be compared with other similar compounds, such as:

  • 1,2,3-Benzoxadiazole 1-oxide
  • 1,2,3-Benzotriazine 2-oxide
  • 1,3,2-Dioxathiole 2-oxide

Properties

CAS No.

77825-98-0

Molecular Formula

C6H4O2S2

Molecular Weight

172.2 g/mol

IUPAC Name

1,2λ4,3-benzoxadithiole 2-oxide

InChI

InChI=1S/C6H4O2S2/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H

InChI Key

UPOJGBFMHWVGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OS(=O)S2

Origin of Product

United States

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